N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-phenoxypropanamide
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Description
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-phenoxypropanamide is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties Studies have focused on the synthesis and characterization of compounds with structures akin to N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-phenoxypropanamide. For example, the research by Chipanina et al. (2020) explored new derivatives of triflamide, examining the hydrogen bonding and supramolecular structures formed by these compounds in various phase states, including gas, crystal, and liquid phases (Chipanina et al., 2020). This study highlights the importance of understanding the molecular interactions and structural dynamics of chemical compounds for potential applications in materials science and molecular engineering.
Pharmacological Applications Research into compounds with similar structures has also delved into pharmacological potentials, such as the development of novel drugs. For instance, the study by Lee et al. (2018) developed a series of 5-aroylindolyl-substituted hydroxamic acids, demonstrating potent selective inhibitory activity against histone deacetylase 6 (HDAC6), which has implications for treating Alzheimer's disease (Lee et al., 2018). Such research indicates the potential of structurally similar compounds in developing therapeutic agents for neurodegenerative diseases.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14(25-17-6-4-3-5-7-17)20(24)21-13-19(23)16-8-9-18-15(12-16)10-11-22(18)2/h3-12,14,19,23H,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNZWNWHSZIVRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CC2=C(C=C1)N(C=C2)C)O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.